molecular formula C42H74NO10P B1243831 (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

Cat. No.: B1243831
M. Wt: 784 g/mol
InChI Key: ZTNFQEXYTMNFHG-SOFXVBFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple stereocenters and unsaturated fatty acid chains

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid is used as a model compound to study complex reaction mechanisms and stereochemistry. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction pathways.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and membrane dynamics. The presence of unsaturated fatty acid chains suggests it may interact with lipid bilayers, influencing membrane fluidity and function.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate cellular processes makes it a candidate for drug development, particularly in the treatment of metabolic disorders and inflammatory diseases.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of specialized surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with a suitable alcohol to form the corresponding ester.

    Phosphorylation: The ester is then subjected to phosphorylation using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) to introduce the phosphoryl group.

    Amination: The phosphorylated intermediate is then reacted with an amine, such as (2S)-2-amino-3-hydroxypropanoic acid, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.

    Reduction: Reduction of the phosphoryl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new amide or ester derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Electrophiles: Acyl chlorides, alkyl halides

Major Products

    Epoxides: Formed from the oxidation of unsaturated fatty acid chains.

    Diols: Resulting from further oxidation of epoxides.

    Amides and Esters: Produced through nucleophilic substitution reactions involving the amino group.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid involves its interaction with cellular membranes and signaling pathways. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane properties and influencing signal transduction processes. Molecular targets may include membrane-bound receptors and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-hydroxypropyl (9Z)-9-tetradecenoate
  • (2R)-3-{(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy-2-[(9E,12E)-9,12-octadecadienoyloxy]propyl (6E,9E,12E)-6,9,12-octadecatrienoate
  • [(2S)-2-Hydroxy-3-({hydroxy[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]-2-(octadecanoyloxy)propoxy]phosphoryl}oxy)propoxy]phosphonic acid

Uniqueness

What sets (2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid apart from similar compounds is its specific combination of stereochemistry and functional groups. The presence of two unsaturated fatty acid chains and a phosphoryl group provides unique chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C42H74NO10P

Molecular Weight

784 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39H,3-10,15-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b13-11-,14-12-,19-17-,20-18-/t38-,39+/m1/s1

InChI Key

ZTNFQEXYTMNFHG-SOFXVBFTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Reactant of Route 3
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Reactant of Route 4
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Reactant of Route 5
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid
Reactant of Route 6
(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

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